molecular formula C18H19NO3 B4740105 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide

Cat. No. B4740105
M. Wt: 297.3 g/mol
InChI Key: MBCLHRJCHXTLKA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide, also known as MDPT, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used recreationally and has also been the subject of scientific research.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of dopamine and norepinephrine by the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, leading to enhanced mood and cognitive function. However, prolonged use of this compound has been associated with neurotoxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It can also be used as a tool to study the effects of monoamine transporter inhibitors on the central nervous system. However, its psychoactive properties make it difficult to control for confounding variables, and its potential for neurotoxicity and other adverse effects must be taken into consideration.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide, including its potential as a therapeutic agent for neurological disorders such as ADHD and depression. Further studies are also needed to determine the long-term effects of this compound on the brain and to identify potential biomarkers for its toxicity. Additionally, the development of more selective monoamine transporter inhibitors may lead to the discovery of new treatments for psychiatric disorders.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a monoamine transporter inhibitor, specifically targeting the dopamine and norepinephrine transporters. This makes it a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-4-2-3-5-15(13)11-19-18(20)9-7-14-6-8-16-17(10-14)22-12-21-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCLHRJCHXTLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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